molecular formula C8H7ClFNO B12838734 N-(4-chlorophenyl)-2-fluoroacetamide CAS No. 404-41-1

N-(4-chlorophenyl)-2-fluoroacetamide

Cat. No.: B12838734
CAS No.: 404-41-1
M. Wt: 187.60 g/mol
InChI Key: UOJROUJTMBCWCR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-fluoroacetamide is a chemical compound with the molecular formula C 8 H 7 ClFNO and a molecular weight of 187.60 . It is supplied with the CAS Registry Number 404-41-1 . This compound is a fluorinated acetamide derivative, where the fluorine atom on the acetamide group and the chlorine on the phenyl ring offer distinct electronic properties that can be valuable in synthetic chemistry . As a building block, it is primarily used in organic synthesis and pharmaceutical research for the development and discovery of new chemical entities . The compound is for Research Use Only (RUO) and is intended for use by qualified researchers in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

404-41-1

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-fluoroacetamide

InChI

InChI=1S/C8H7ClFNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)

InChI Key

UOJROUJTMBCWCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CF)Cl

Origin of Product

United States

Synthetic Methodologies for N 4 Chlorophenyl 2 Fluoroacetamide and Analogs

Established Synthetic Pathways

The conventional synthesis of N-(4-chlorophenyl)-2-fluoroacetamide primarily relies on well-documented reactions that are both reliable and scalable. These methods typically involve the formation of an amide bond between a derivative of 4-chloroaniline (B138754) and a fluoroacetyl moiety.

Nucleophilic Acyl Substitution Strategies

The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org Initially, the nucleophile adds to the carbonyl group, breaking the pi bond and forming a tetrahedral intermediate. futurelearn.comlibretexts.org Subsequently, the carbonyl group is reformed by the elimination of a leaving group. masterorganicchemistry.com

In the context of synthesizing the title compound, the nucleophile is 4-chloroaniline. The electrophilic partner is typically a reactive derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride or fluoroacetic anhydride (B1165640). The use of an acyl chloride is particularly effective as the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. futurelearn.com The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A general scheme for this synthesis is as follows:

Step 1: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the carbonyl carbon of 2-fluoroacetyl chloride.

Step 2: A tetrahedral intermediate is formed.

Step 3: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Step 4: A proton is removed from the nitrogen atom, often by a base, to yield the final product, this compound.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a general trend, with acyl chlorides being more reactive than anhydrides, which are in turn more reactive than esters and amides.

Derivatization from Precursors

The synthesis of this compound is fundamentally a derivatization of the precursor molecule, 4-chloroaniline. who.int 4-chloroaniline is a primary arylamine that serves as a common building block in the synthesis of numerous chemical compounds, including dyes, pharmaceuticals, and agricultural chemicals. who.int

The key transformation is the acylation of the amino group of 4-chloroaniline. This is a standard method for creating N-aryl amides. The reaction of 4-chloroaniline with acetic anhydride, for instance, is a known method to produce N-(4-chlorophenyl)acetamide (p-chloroacetanilide). nih.gov By substituting acetic anhydride with a fluorinated analog like fluoroacetic anhydride or the more reactive 2-fluoroacetyl chloride, the desired this compound is obtained.

The synthesis of analogous N-aryl 2-chloroacetamides has been described by reacting the corresponding aryl amine with chloroacetyl chloride, often in a solvent like benzene (B151609) with triethylamine. researchgate.net This established procedure can be directly adapted for the synthesis of the fluoro-analog by using 2-fluoroacetyl chloride.

Advanced Synthetic Approaches

To improve efficiency, sustainability, and control over the synthesis, more advanced methodologies are being explored. These include mechanochemistry and stereoselective techniques for producing chiral analogs.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing chemical reactions through mechanical energy such as grinding or milling, presents a green and efficient alternative to traditional solvent-based methods. nih.govorganic-chemistry.org Amide bond formation has been successfully achieved using mechanochemical approaches, often with high yields and reduced reaction times. researchgate.netacs.org

Ball milling is a common technique where reactants are placed in a stainless steel jar with a steel ball and vibrated at high frequency. acs.org This solvent-free or liquid-assisted grinding (LAG) method can facilitate reactions between carboxylic acids and amines to form amides. researchgate.net Various coupling reagents, such as carbodiimides (like EDC) or uronium-based reagents, have been adapted for mechanochemical amidation. nih.govacs.org

A potential mechanochemical synthesis of this compound could involve milling 4-chloroaniline and 2-fluoroacetic acid with a suitable coupling reagent and a base. Research on the mechanochemical synthesis of other amides has demonstrated the viability of this approach, offering advantages such as the absence of bulk solvents, minimal waste generation, and often simpler product isolation. acs.org For example, a study on the synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source under ball milling conditions showed good to high yields (70-90%) and tolerance for various functional groups, including halogens. organic-chemistry.orgacs.org

Examples of Mechanochemical Amide Synthesis Conditions
ReactantsConditionsYieldReference
Carboxylic Acids + AminesBall Milling, COMU/TCFH, K₂HPO₄70-96% acs.org
Esters + Ca₃N₂Ball Milling, InCl₃, Ethanol (LAG)70-90% organic-chemistry.org
Carboxylic Acids + AminesSolvent-Drop Grinding, 2,4,6-trichloro-1,3,5-triazine, PPh₃Moderate to Excellent researchgate.net

Stereoselective Synthesis Considerations

The compound this compound itself is achiral. However, the synthesis of chiral analogs, where a stereocenter exists elsewhere in the molecule or at the alpha-carbon if a second, different substituent is introduced, requires stereoselective methods. The introduction of a fluorine atom can significantly influence a molecule's biological activity, and controlling the stereochemistry of fluorine-containing centers is a key challenge in modern synthetic chemistry. nih.gov

For analogs containing an α-fluoro-α-substituted acetamide (B32628) structure, stereoselective synthesis would be critical. Palladium-catalyzed carbonylation reactions have been used for the highly stereoselective synthesis of (E)- and (Z)-α-fluoro-α,β-unsaturated amides from 1-bromo-1-fluoroalkenes. nih.gov This methodology allows for the controlled formation of specific stereoisomers, which is crucial as different isomers can have vastly different biological properties. nih.gov

Furthermore, research into the asymmetric synthesis of fluoro-β-lactams using chiral ligands provides a pathway to enantiomerically enriched building blocks. nih.gov These chiral fluoro-β-lactams can then be converted into various fluorinated amino acids and amides, offering a route to chiral analogs of this compound. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and environmental impact. For the synthesis of this compound via nucleophilic acyl substitution, several factors can be fine-tuned.

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.

Base: The selection of a base is important for neutralizing the acid byproduct. Tertiary amines like triethylamine are standard, but other bases may offer advantages in terms of reaction rate or ease of removal.

Temperature: Amidation reactions are often run at room temperature, but cooling may be necessary for highly reactive acyl chlorides to control the reaction rate and prevent side reactions. In some cases, gentle heating may be required to drive the reaction to completion.

Stoichiometry: Adjusting the ratio of reactants can influence the yield. Using a slight excess of the acylating agent or the amine can help ensure the complete consumption of the limiting reagent.

In a study on the synthesis of the related compound N-(4-chlorophenyl)-acetoacetamide, various catalysts and conditions were explored to optimize the yield. researchgate.net The findings from such studies can inform the optimization of the target synthesis. For instance, comparing solvent-free methods (mechanochemistry) with conventional solvent-based approaches and microwave-assisted synthesis can reveal the most efficient protocol. researchgate.net

Optimization Parameters for N-Aryl Amide Synthesis
ParameterVariableObservation/GoalReference
MethodConventional vs. Microwave vs. MechanochemicalShorter reaction times and higher yields are often achieved with microwave or mechanochemical methods. researchgate.net
CatalystAcidic or Basic CatalystsSelection of an appropriate catalyst can significantly reduce reaction time. researchgate.net
SolventPolar Aprotic, Non-polar, Solvent-freeChoice affects solubility and reaction rate; solvent-free conditions improve green metrics. researchgate.net
Temperature0°C to RefluxControl is needed to balance reaction rate with the prevention of side-product formation. nih.gov

By systematically adjusting these conditions, a synthetic protocol for this compound can be developed that is efficient, high-yielding, and scalable.

Advanced Structural Elucidation and Conformational Analysis of N 4 Chlorophenyl 2 Fluoroacetamide

X-ray Crystallographic Investigations

X-ray crystallography offers a definitive method for determining the precise atomic arrangement within a crystalline solid. The analysis of N-(4-chlorophenyl)-2-fluoroacetamide reveals a detailed picture of its molecular geometry and the interactions governing its crystal lattice.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction analysis of this compound (C₈H₇ClFNO) has provided precise data regarding its crystal structure. The compound crystallizes in the monoclinic system with the space group Cc. researchgate.net The crystallographic parameters determined at a temperature of 293(2) K are summarized in the table below. researchgate.net The refinement of the structure resulted in a final R-factor of 0.046, indicating a high-quality structural determination. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₈H₇ClFNO
Formula Weight 187.60
Crystal System Monoclinic
Space Group Cc
a (Å) 4.7410 (9)
b (Å) 20.062 (4)
c (Å) 8.9860 (18)
β (°) 99.60 (3)
Volume (ų) 842.7 (3)
Z 4
R-factor (R[F²>2σ(F²)]) 0.046
Weighted R-factor (wR(F²)) 0.126

Data sourced from Kang et al. (2008). researchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by a network of hydrogen bonds. These interactions are fundamental in stabilizing the crystal lattice. The primary intermolecular force is the hydrogen bond formed between the amide nitrogen (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.net In addition to this, a weaker intramolecular interaction of the C-H···O type is also observed. researchgate.net These collective interactions lead to the formation of well-defined structural motifs that extend throughout the crystal.

Hydrogen Bonding Networks

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A D-H H···A D···A D—H···A
N—H···O 0.86 2.05 2.894 (7) 166
C—H···O 0.97 2.36 2.925 (8) 119

D = donor atom; H = hydrogen atom; A = acceptor atom. Data sourced from Kang et al. (2008). researchgate.net

Dihedral Angle Analysis and Conformation in Solid State

The conformation of this compound in the solid state is characterized by a non-planar arrangement. The dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the acetamide (B32628) group is a critical parameter defining this conformation. While specific dihedral angle measurements for the title compound are not available in the cited literature, analysis of closely related structures provides valuable context. For instance, in 2-(4-chlorophenyl)acetamide, the acetamide group is twisted out of the benzene (B151609) plane with a significant dihedral angle of 83.08 (1)°. researchgate.net In another related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5)°. nih.gov These examples suggest that a twisted conformation, where the aromatic ring and the amide group are not coplanar, is a common structural feature for this class of compounds, driven by the optimization of intermolecular packing forces and the minimization of steric hindrance.

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for elucidating the structure of molecules in solution and complementing the data obtained from solid-state X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

While specific experimental spectral data for this compound were not found in the surveyed sources, the expected NMR signals can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The two protons of the fluoromethylene group (-CH₂F) would likely appear as a doublet of doublets or a triplet due to coupling with the adjacent fluorine atom and the amide proton. The amide proton (N-H) would typically present as a broad singlet. The aromatic protons of the para-substituted chlorophenyl ring would appear as two distinct doublets in the aromatic region of the spectrum, characteristic of an AA'BB' spin system.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom. A key signal would be the carbon of the fluoromethylene group (-CH₂F), which would appear as a doublet due to one-bond coupling with the fluorine atom. The carbonyl carbon (C=O) of the amide group would be observed downfield. The 4-chlorophenyl ring would exhibit four distinct signals: one for the carbon bearing the chlorine atom, one for the carbon attached to the nitrogen, and two signals for the remaining four carbons, which are chemically equivalent in pairs.

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single primary signal for the fluorine atom. This signal would be split into a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group (-CH₂F). The chemical shift of this signal would be characteristic of a fluorine atom in an aliphatic fluoroacetamide (B1672904) environment.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the secondary amide linkage, the para-substituted chlorophenyl ring, and the alpha-fluoroacetyl group.

The amide group exhibits several characteristic bands. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3250 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, expected to be found around 1670-1650 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, is anticipated in the 1550-1530 cm⁻¹ region.

The aromatic 4-chlorophenyl group presents its own set of distinct signals. The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce a series of peaks in the 1600-1450 cm⁻¹ range. A strong absorption band resulting from the C-Cl stretching vibration is expected in the fingerprint region, typically around 1090-1080 cm⁻¹. The para-substitution pattern of the ring can be confirmed by the C-H out-of-plane bending vibrations, which give rise to a strong band in the 850-800 cm⁻¹ range.

Finally, the presence of the fluorine atom is confirmed by the C-F stretching vibration. This band is typically strong and found in the 1100-1000 cm⁻¹ region of the spectrum. Due to the electronegativity of fluorine, it can influence the position of adjacent vibrational bands, including the carbonyl stretch.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide3300 - 3250
Aromatic C-H StretchPhenyl Ring>3000
C=O Stretch (Amide I)Amide1670 - 1650
N-H Bend / C-N Stretch (Amide II)Amide1550 - 1530
Aromatic C=C StretchPhenyl Ring1600 - 1450
C-F StretchFluoroacetyl Group1100 - 1000
C-Cl StretchChlorophenyl Group1090 - 1080
p-Substituted C-H BendPhenyl Ring850 - 800

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₈H₇ClFNO) is 187.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 187, with a characteristic isotopic pattern ([M+2]⁺) at m/z 189 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the robust amide bond and bonds adjacent to the carbonyl group. A primary fragmentation route involves the cleavage of the amide C-N bond, which can lead to two significant fragment ions. One is the 4-chloroaniline (B138754) radical cation at m/z 127. The other potential fragment is the fluoroacetyl cation ([FCH₂CO]⁺) at m/z 61.

Another common fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the fluorinated methylene group. This would result in the formation of a [M-CH₂F]⁺ fragment ion at m/z 154. Subsequent loss of carbon monoxide (CO) from this fragment would yield the 4-chlorophenylaminyl cation at m/z 126. The 4-chlorophenyl cation itself, at m/z 111, could also be observed, arising from the cleavage of the C-N bond of the aniline (B41778) fragment.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula
187/189Molecular Ion [M]⁺[C₈H₇ClFNO]⁺
154[M - CH₂F]⁺[C₇H₅ClNO]⁺
127[4-chloroaniline]⁺[C₆H₆ClN]⁺
126[M - CH₂F - CO]⁺[C₆H₅ClN]⁺
111[4-chlorophenyl]⁺[C₆H₄Cl]⁺
61[fluoroacetyl]⁺[C₂H₂FO]⁺

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing deep insights into the nature and prevalence of different close contacts that dictate the crystal packing. The analysis generates a unique three-dimensional surface for a molecule, color-coded to highlight regions involved in intermolecular interactions.

For this compound, the Hirshfeld surface analysis would reveal a variety of intermolecular contacts contributing to the stability of its crystal structure. The analysis decomposes the surface into a 2D "fingerprint plot," which quantifies the relative contributions of each type of interaction. Based on analyses of structurally similar N-arylacetamides, the dominant interactions are expected to be hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. researchgate.netnih.gov

The O···H contacts are particularly significant as they represent the classical N-H···O hydrogen bonds, which are crucial in forming chains or dimers of amide molecules and are a primary organizing force in the crystal packing. The fingerprint plot for these interactions would show distinct "spikes" corresponding to the donor (dₑ) and acceptor (dᵢ) distances of the hydrogen bond.

Interaction Type (Contact)DescriptionAnticipated Contribution
H···HVan der Waals forces between hydrogen atomsMajor
O···H / H···ORepresents N-H···O hydrogen bondsSignificant
C···H / H···CRepresents C-H···π interactionsSignificant researchgate.net
Cl···H / H···ClWeak halogen-hydrogen interactionsMinor
F···H / H···FWeak halogen-hydrogen interactionsMinor
Other (C···C, C···N, etc.)Various other weak contactsMinor

Theoretical Chemistry and Computational Modeling of N 4 Chlorophenyl 2 Fluoroacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(4-chlorophenyl)-2-fluoroacetamide, these studies would provide invaluable data on its geometry, stability, and electronic characteristics.

DFT studies are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. A DFT study on this compound would typically involve:

Geometry Optimization: Calculating the lowest energy, most stable three-dimensional arrangement of atoms. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determination of properties such as dipole moment, polarizability, and the distribution of electronic charge across the molecule.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-ClData not available
C-NData not available
C=OData not available
C-FData not available
**Bond Angles (°) **C-N-CData not available
O=C-NData not available
Dihedral Angles (°) C-C-N-CData not available

This table is for illustrative purposes only. The values are currently unavailable in the literature.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial for predicting a molecule's reactivity.

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only. The values are currently unavailable in the literature.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. This analysis would reveal the nature of the chemical bonds and the extent of electron sharing between different parts of the this compound molecule.

Molecular Simulation Methodologies

Molecular simulations are used to study the behavior of molecules and their interactions with other molecules, such as biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for understanding how a potential drug molecule might interact with a protein target.

Binding Affinity: This is a measure of the strength of the interaction between the ligand (this compound) and a receptor. It is often expressed as a binding energy (e.g., in kcal/mol).

Scoring Functions: These are mathematical models used to estimate the binding affinity. Different scoring functions can yield different predicted binding energies.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Receptor

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Data not availableData not availableData not available

This table is for illustrative purposes only. The values are currently unavailable in the literature.

Molecular Docking Studies for Receptor-Ligand Interactions

Identification of Key Interacting Residues and Binding Pockets

While specific molecular docking studies detailing the binding of this compound to a particular biological target are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds, such as chloroacetamide derivatives. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This allows for the identification of key amino acid residues within the binding pocket that interact with the ligand.

For instance, in studies of chloroacetamide derivatives, which share the acetamide (B32628) backbone with this compound, interactions are often characterized by a combination of hydrogen bonds and van der Waals forces. researchgate.net The amide group is a common hydrogen bond donor and acceptor, while the phenyl ring can participate in hydrophobic interactions and pi-stacking with aromatic residues like tyrosine, phenylalanine, and tryptophan. The chlorine and fluorine substituents on this compound would further influence its binding through halogen bonding and electrostatic interactions.

In a hypothetical binding scenario, the key interacting residues would likely include those capable of forming hydrogen bonds with the amide moiety and hydrophobic pockets that can accommodate the 4-chlorophenyl group. The specific residues and the geometry of the binding pocket would ultimately depend on the protein target being investigated. The analysis of docking scores, which represent the binding energy, helps in ranking potential binding poses and identifying the most stable and likely interaction. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational stability of a molecule and the dynamics of its interactions with its environment, such as a protein receptor. nih.govnih.gov

For this compound, an MD simulation would reveal how the molecule behaves in a solvated environment and when interacting with a biological target. The simulation would track the molecule's conformational changes, including the rotation around single bonds, to identify its most stable, low-energy conformations. nih.gov This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to the binding site of its target.

When studying the interaction dynamics with a protein, MD simulations can show the stability of the ligand-protein complex over the simulation time. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site, researchers can assess the stability of the binding pose predicted by molecular docking. nih.gov Furthermore, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding and identify key residues that form stable and persistent interactions with the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bg.ac.rs These models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are important for the desired biological effect.

Descriptor Selection and Calculation

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For a series of N-substituted fluoroacetamides and related compounds, a variety of descriptors are typically calculated to capture different aspects of the molecular structure. nih.gov

These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological descriptors (e.g., connectivity indices), and physicochemical properties like lipophilicity (logP) and molar refractivity (CMR). bg.ac.rsnih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., Verloop sterimol parameters) and quantum chemical descriptors (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and atomic charges). nih.gov

In studies of related N-substituted acetamides, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters have been shown to be important for biological activity. bg.ac.rssrce.hrnih.gov For instance, lipophilicity is often related to the ability of a compound to cross cell membranes. srce.hrnih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Related Acetamides

Descriptor CategorySpecific DescriptorDescription
Physicochemical ClogPCalculated logarithm of the n-octanol/water partition coefficient, a measure of lipophilicity. bg.ac.rs
Steric Molar Refractivity (CMR)A measure of the volume occupied by a molecule and its polarizability. bg.ac.rsnih.gov
Electronic HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
Topological Connectivity IndicesNumerical values that describe the branching and connectivity of the molecule.
Quantum Chemical Atomic ChargesThe distribution of electron density within the molecule. nih.gov

Model Development and Validation Strategies

Once a set of descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Various statistical methods can be used for this purpose, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices. nih.gov

The development of a robust and predictive QSAR model requires rigorous validation. This process ensures that the model is not simply a result of chance correlation and that it can accurately predict the activity of new compounds. Key validation strategies include:

Internal Validation: This is typically performed using cross-validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation. The dataset is repeatedly split into training and validation sets, and the model's ability to predict the activity of the left-out compounds is assessed. The quality of the internal validation is often judged by the cross-validated correlation coefficient (Q²).

External Validation: The dataset is initially divided into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the predictive performance of the developed model on "unseen" data. The predictive ability is assessed using parameters like the predictive R² (R²pred).

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation coefficient for the randomized model confirms that the original model is not due to a chance correlation.

A well-validated QSAR model will have high values for the correlation coefficient (R²) of the training set, the cross-validated correlation coefficient (Q²), and the predictive R² of the test set.

Predictive Capabilities and Applicability Domains

The ultimate goal of a QSAR model is to predict the activity of new chemical entities. The predictive capability of a model is determined by its performance on the external test set. A high R²pred value indicates that the model has good predictive power. mdpi.com

However, a QSAR model is only reliable within its applicability domain (AD) . The AD is the chemical space of the compounds used to build the model. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. The AD can be defined based on the range of descriptor values in the training set or by more complex methods like the leverage approach.

For this compound, a QSAR model developed from a series of structurally similar compounds could be used to predict its biological activity, provided that its descriptor values fall within the AD of the model. For example, a QSAR study on N-substituted fluoroacetamides against rats established a strong correlation between acute toxicity and properties like lipophilicity, shape, and bulkiness of the substituents. nih.gov Such a model could potentially predict the toxicity of this compound.

Reactivity and Mechanism of Action in Chemical Systems

Chemical Reactivity of the Fluoroacetamide (B1672904) Moiety

The chemical behavior of N-(4-chlorophenyl)-2-fluoroacetamide is largely dictated by the fluoroacetamide moiety, which contains a highly electronegative fluorine atom attached to the carbon adjacent to the carbonyl group. This structural feature imparts distinct reactivity to the molecule.

The carbon-fluorine bond in the fluoroacetamide group is a potential site for nucleophilic substitution reactions. In such reactions, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the fluoride (B91410) ion. However, compared to other halogens like chlorine, bromine, and iodine, fluoride is a relatively poor leaving group due to the strength of the C-F bond. Consequently, fluoroacetamide is generally less reactive in SN2 reactions than its chloroacetamide or bromoacetamide counterparts. rsc.orgnih.gov The reactivity of N-aryl haloacetamides is often characterized by the facile replacement of the halogen atom by various nucleophiles, a property that is more pronounced with chlorine as the leaving group. informahealthcare.com

Despite the lower reactivity, nucleophilic substitution can occur, particularly with strong nucleophiles or under conditions that favor the reaction. nih.govresearchgate.net For instance, the synthesis of fluoroacetamide itself can be achieved through a nucleophilic substitution reaction where potassium fluoride displaces a chlorine atom in α-chloroacetamide at elevated temperatures. researchgate.net The reactivity in these substitution reactions is a critical aspect of the molecule's interaction with other chemical species. The general reactivity of haloacetamides in nucleophilic substitution is well-established, with α-haloacetamides being recognized as functional groups used for the covalent labeling of thiol functions in proteins. rsc.org

Table 1: Comparison of Haloacetamides in Nucleophilic Substitution

HaloacetamideLeaving GroupRelative ReactivityKey Characteristics
FluoroacetamideF⁻LowerStrong C-F bond makes fluoride a poor leaving group. rsc.org
ChloroacetamideCl⁻ModerateA commonly used milder derivative for site-specific modification. rsc.orginformahealthcare.com
BromoacetamideBr⁻HighHighly reactive, can lead to non-specific reactions. rsc.org
IodoacetamideI⁻Very HighHighly reactive, often used for rapid and non-specific labeling. rsc.orgnih.gov

The presence of the electron-withdrawing fluorine atom and the adjacent carbonyl group polarizes the α-carbon of the fluoroacetamide moiety, rendering it electrophilic. This electrophilicity allows the compound to act as an alkylating agent, a molecule that can transfer an alkyl group to a nucleophilic species. nih.gov Alkylating agents are a class of compounds known for their ability to form covalent bonds with nucleophilic functional groups found in various molecules, including biomolecules. nih.gov

The alkylating capability of this compound is central to its mechanism of interaction in chemical and biological systems. The reaction involves the nucleophilic attack on the α-carbon, leading to the formation of a stable covalent bond and the displacement of the fluoride ion. This process is analogous to the action of other α-haloacetamides, which are well-documented alkylating agents used in various chemical and biochemical applications. rsc.org The electrophilic nature of this compound underpins its potential to covalently modify other molecules.

Mechanistic Investigations of Molecular Interactions

The reactivity of this compound facilitates its interaction with other molecules, particularly biomolecules, through mechanisms involving covalent bond formation and potential redox processes.

A significant aspect of the molecular interaction of this compound is its ability to form covalent adducts with biomolecules. This reactivity stems from its nature as an alkylating agent. Research has demonstrated that the fluoroacetamide group, previously considered relatively inert, can react with nucleophilic residues in proteins when brought into close proximity. rsc.org

Specifically, the fluoroacetamide moiety has been shown to react with the thiol group of cysteine residues. rsc.org This reaction involves the nucleophilic sulfur atom of the cysteine side chain attacking the electrophilic α-carbon of the fluoroacetamide, resulting in the formation of a stable thioether linkage and the release of a fluoride ion. The formation of such covalent adducts can alter the structure and function of the target biomolecule. This covalent modification is a key mechanism of action for many biologically active compounds. rsc.org

Table 2: Research Findings on Covalent Adduct Formation

Interacting MoietyBiomolecular NucleophileType of AdductSignificance
FluoroacetamideCysteine (thiol group)ThioetherDemonstrates that fluoroacetamide can covalently modify proteins, challenging the view of it being inert. rsc.org
α-Haloacetamides (general)Cysteine, Serine, LysineVarious covalent adductsCommonly used as electrophilic "warheads" to covalently target nucleophilic residues in proteins. rsc.org

For the related compound N-(4-chlorophenyl)acetamide (which lacks the fluorine atom), metabolic studies have shown that it can undergo oxidation. researchgate.net This process is catalyzed by microsomal mono-oxygenase enzymes and results in the formation of N-hydroxy-4-chloroacetanilide. researchgate.net Further oxidation can lead to other metabolites such as 4-chloroglycolanilide and 4-chlorooxanilic acid. researchgate.net The electrochemical oxidation of 4-chloroaniline (B138754), a related precursor, has also been studied, indicating that the chlorophenyl moiety is susceptible to one-electron oxidation. These findings suggest that this compound could potentially undergo similar oxidative transformations in biological systems, which would constitute a form of redox activity. However, specific studies on the electron transfer processes of this compound itself are limited.

Table 3: Potential Oxidative Metabolic Pathways based on Analogous Compounds

Analogous CompoundReaction TypeEnzyme SystemOxidized Products
N-(4-chlorophenyl)acetamideHydroxylation/OxidationMicrosomal Mono-oxygenaseN-hydroxy-4-chloroacetanilide, 4-chloroglycolanilide, 4-chlorooxanilic acid researchgate.net
4-ChloroanilineElectrochemical OxidationNot Applicable (in vitro)Radical cation, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium

Biological Activity and Enzyme Interaction Mechanisms of N 4 Chlorophenyl 2 Fluoroacetamide and Its Analogs

General Mechanisms of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The regulation of enzyme activity is a vital process in all living organisms, with inhibitors playing a key role in controlling metabolic pathways. The mechanisms by which these inhibitors function can be broadly categorized as either reversible or irreversible, with reversible inhibition further classified based on the inhibitor's interaction with the enzyme and the enzyme-substrate complex. nih.gov

Competitive Inhibition

Competitive inhibition occurs when an inhibitor, which often structurally resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. researchgate.netresearchgate.net This type of inhibition is a "competition" between the inhibitor and the substrate for the same binding site. nih.gov The effect of a competitive inhibitor is dependent on its concentration and can be overcome by increasing the substrate concentration. nih.govresearchgate.net In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, while the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, is increased. nih.gov

Non-Competitive Inhibition

In non-competitive inhibition, the inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. nist.govmedchemexpress.comijcce.ac.ir This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. nist.govmedchemexpress.com In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov This form of inhibition leads to a decrease in Vmax, but the Km remains unchanged. ijcce.ac.irnih.gov

Uncompetitive Inhibition

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, and not to the free enzyme. nist.govsigmaaldrich.comnih.gov This type of inhibition is more effective at higher substrate concentrations because the formation of the ES complex is a prerequisite for the inhibitor's binding. nih.govevitachem.com The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. researchgate.net Kinetically, uncompetitive inhibition results in a decrease in both Vmax and Km. sigmaaldrich.comresearchgate.net

Mixed-Type Inhibition

Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. nih.govnih.gov However, the inhibitor's affinity for the free enzyme and the ES complex differs. nih.gov This type of inhibition is considered a "mixture" of competitive and uncompetitive inhibition. nih.gov The kinetic effects of mixed-type inhibition are a decrease in Vmax and a change in Km (either an increase or a decrease, depending on the inhibitor's relative affinity for the free enzyme versus the ES complex). nih.govnih.gov

Irreversible and Reversible Inhibition Kinetics

Enzyme inhibition can also be classified based on the nature of the inhibitor's binding to the enzyme.

Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, allowing the inhibitor to dissociate from the enzyme. nih.govevitachem.com Competitive, non-competitive, uncompetitive, and mixed-type inhibition are all forms of reversible inhibition. nih.gov The enzyme's activity can be restored if the inhibitor is removed.

Irreversible inhibition , in contrast, involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. evitachem.com This type of inhibition permanently inactivates the enzyme, and the enzyme's activity cannot be regained by removing the excess inhibitor. The inhibitor often forms a covalent adduct with a crucial amino acid residue in the enzyme's active site. evitachem.com

Specific Enzyme Targets and Interaction Modes

While direct studies on the biological activity of N-(4-chlorophenyl)-2-fluoroacetamide are not extensively available in public literature, analysis of its structural analogs provides significant insight into its probable enzyme targets and interaction mechanisms. The presence of the chloroacetamide and fluoroacetamide (B1672904) moieties, as well as the N-phenylacetamide scaffold, suggests potential for a range of biological activities, including enzyme inhibition.

The chloroacetamide group is known to be a reactive electrophile that can form covalent bonds with nucleophilic residues in enzymes, particularly cysteine. This mechanism has been demonstrated for various chloroacetamide-containing compounds, suggesting that this compound could act as an irreversible inhibitor of enzymes with a critical cysteine in their active site. For instance, chloroacetamide derivatives have been shown to covalently inhibit the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, by binding to an active site cysteine. nist.gov Similarly, chloroacetamide herbicides have been found to irreversibly inactivate plant polyketide synthases through covalent modification of the active site cysteine. nih.gov

Analogs of N-phenylacetamide have been investigated for a variety of therapeutic applications, including as anticancer agents and inhibitors of specific enzymes. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic activity against prostate cancer cell lines. medchemexpress.com

The tables below present data on the inhibitory activities of various analogs of this compound against different enzymes and cell lines.

Table 1: Inhibitory Activity of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide (B32628) against α-l-fucosidases nist.gov

Enzyme SourceIC₅₀ (µM)
Bovine Kidney α-l-fucosidase0.012
Rat Epididymis α-l-fucosidase0.044
Human Lysosome α-l-fucosidase0.0079

Table 2: Inhibitory Activity of Substituted Acetamide Derivatives against Butyrylcholinesterase (BChE)

CompoundBChE Inhibition IC₅₀ (µM)Inhibition Type
8c3.94Mixed-type
8d19.60N/A
970180 (starting compound)4.24N/A

Table 3: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Cancer Cell Lines medchemexpress.com

CompoundCell LineIC₅₀ (µM)
2bPC3 (Prostate Carcinoma)52
2cPC3 (Prostate Carcinoma)80
2cMCF-7 (Breast Cancer)100
Imatinib (Reference)PC3 (Prostate Carcinoma)40
Imatinib (Reference)MCF-7 (Breast Cancer)98

Table 4: Cytotoxic Activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives sigmaaldrich.com

CompoundCell LineIC₅₀ (µM)
8aHela (Cervical Cancer)1.3 ± 0.14

Based on the available data for its analogs, this compound likely exhibits biological activity through enzyme inhibition. The fluoroacetamide moiety is known to be a metabolic poison that can disrupt the citric acid cycle. The combination of the reactive acetamide group and the substituted phenyl ring suggests that this compound could be a candidate for further investigation as an enzyme inhibitor with potential therapeutic applications.

Inhibition of Enzymes in Inflammatory Pathways

Research into this compound and its analogs has revealed significant interactions with enzymes central to inflammatory processes. While direct studies on this compound are limited in publicly available literature, the broader class of N-phenylacetamide derivatives, to which it belongs, has been a subject of investigation for its anti-inflammatory potential.

A notable analog, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory properties in microglial cells. nih.gov In studies involving lipopolysaccharide (LPS)-stimulated primary microglia and BV2 cells, CDMPO significantly reduced the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, it inhibited the release of other pro-inflammatory molecules, including various cytokines and prostaglandin (B15479496) E2 (PGE2), from activated BV2 cells. nih.gov

The anti-inflammatory effects of related compounds are often linked to their ability to inhibit enzymes in the cyclooxygenase (COX) pathway. nih.govcapes.gov.br The COX enzymes, particularly COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key drivers of inflammation, pain, and fever. youtube.com Some N-phenylacetamide derivatives have been explored as selective inhibitors of COX-2. nih.gov This selectivity is significant because while both COX-1 and COX-2 are involved in inflammation, COX-1 also has protective functions in the stomach lining and promotes platelet aggregation. youtube.com Therefore, selective inhibition of COX-2 can provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects. researchgate.net

Studies on N-(4-chlorophenyl)-2-hydroxynicotinamide, another related structural class, have also shown potent anti-inflammatory activity. This activity was demonstrated through the suppression of NO production in LPS-stimulated macrophage Raw 264.7 cells and in in-vivo models of inflammation. researchgate.net

Interaction with Enzymes Critical for Cellular Processes

The interaction of this compound and its analogs extends to enzymes that are fundamental to various cellular functions beyond inflammation. The core structure of acetanilide, from which this compound is derived, has historical use as an inhibitor of hydrogen peroxide decomposition. wikipedia.org This suggests an interaction with peroxidases or other enzymes involved in managing oxidative stress.

More broadly, the introduction of halogen atoms, such as the chloro and fluoro groups in this compound, can significantly influence a molecule's interaction with enzymes. These substitutions can alter the electronic properties and binding affinities of the compound to enzyme active sites.

In the context of related compounds, the interaction with enzymes involved in cellular signaling and metabolism is a key area of research. For instance, the anti-inflammatory effects of the analog CDMPO in microglial cells point to interactions with enzymes upstream of NO and prostaglandin synthesis, such as inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Factor Xa Inhibition (for related compounds)

Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot. drugs.com Inhibitors of Factor Xa are a class of anticoagulants used to treat and prevent thromboembolic diseases. drugs.comnih.gov

While direct evidence for Factor Xa inhibition by this compound is not prominent in the available literature, various structurally related compounds have been investigated for this activity. Patents reveal that acetamide derivatives and other N-aroyl cyclic amines have been explored as Factor Xa inhibitors. google.com These compounds are often designed to bind to the active site of Factor Xa, blocking its enzymatic activity and thereby preventing blood clot formation. nih.gov

The development of potent and selective Factor Xa inhibitors is an active area of pharmaceutical research. For example, nematode anticoagulant protein 5 (NAP5), a natural protein, is a highly potent inhibitor of Factor Xa. nih.gov Structural studies of how such inhibitors bind to Factor Xa provide insights for the design of new synthetic inhibitors.

Glycosidic Bond Cleavage Mechanisms (for related compounds)

Glycosidic bond cleavage is a fundamental biochemical reaction catalyzed by glycosidase enzymes. youtube.com These enzymes are involved in a vast array of biological processes, including the breakdown of polysaccharides and the repair of damaged DNA. nih.govrsc.org The mechanism of cleavage often involves general acid catalysis, leading to the formation of an oxocarbenium ion intermediate. youtube.com

While there is no direct literature linking this compound to the modulation of glycosidic bond cleavage, understanding the mechanisms of related enzymes provides a framework for how small molecules might interact with these processes. DNA glycosylases, for instance, remove damaged bases from DNA by cleaving the N-glycosidic bond. nih.govrsc.org This process is crucial for maintaining genomic integrity. Theoretical studies using density functional theory have been employed to investigate the mechanisms of deglycosylation, highlighting the complexity of these enzymatic reactions. researchgate.net

The study of how different sugar molecules undergo C-C bond cleavage on catalyst surfaces, a process distinct from but related to glycosidic bond cleavage, reveals the importance of specific hydroxyl group arrangements for reactivity. nih.gov This underscores the high degree of specificity in enzyme-substrate interactions.

Cyclooxygenase-2 (COX-2) Inhibition (for related compounds)

As mentioned previously, the inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govcapes.gov.br COX-2 is an inducible enzyme, meaning its expression is increased at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and swelling. youtube.com

A significant body of research has focused on converting existing NSAIDs into more selective COX-2 inhibitors to improve their safety profile. nih.gov Derivatization of the carboxylate group in certain NSAIDs into amides, a structural feature present in this compound, has been shown to generate potent and selective COX-2 inhibitors. nih.gov For instance, certain amide derivatives of indomethacin (B1671933) act as slow, tight-binding inhibitors of COX-2. nih.gov

The selectivity of these amide derivatives for COX-2 over COX-1 is attributed to novel interactions within the substrate-binding site of the enzyme. nih.gov This highlights how subtle modifications to a molecule's structure can dramatically alter its biological activity and enzyme selectivity.

Table of COX-2 Inhibition Data for Related Compounds

Compound/Derivative ClassTarget EnzymeEffectReference
Amide derivatives of indomethacinCOX-2Potent and selective inhibition nih.gov
N-(4-chlorophenyl)-2-hydroxynicotinamideCOX pathway (inferred)Potent anti-inflammatory activity researchgate.net
2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO)COX-2 (inferred)Inhibition of prostaglandin E2 release nih.gov

Role of Halogen Substituents in Bioactivity

Influence of Fluorine on Lipophilicity and Membrane Permeability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. nih.gov One of the key properties affected by fluorination is lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and lipids. nih.gov Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes to reach its target. nih.gov

The fluorine atom in this compound is expected to influence its lipophilicity. While often considered to increase lipophilicity, the effect of fluorine is complex and depends on the specific molecular context. nih.govnih.gov The high electronegativity of fluorine can increase the polarity of nearby C-H bonds, potentially affecting interactions with biological macromolecules. nih.gov

Studies have shown a good correlation between the octanol-water partition coefficient (logP), a common measure of lipophilicity, and the membrane molar partitioning coefficients (logKp) for various fluorinated compounds. nih.gov This indicates that changes in lipophilicity due to fluorination generally translate to changes in membrane permeability. The strategic placement of fluorine atoms can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound. nih.gov For example, the presence of a 4-fluorophenyl group is a structural requirement for the biological activity of certain synthetic statins. nih.gov

Insufficient Data to Generate Article on the Stereochemical Effects of this compound

Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is a lack of specific research data available to construct a detailed and scientifically accurate article on the stereochemical effects on the biological activity of the chemical compound this compound and its analogs, as per the requested outline.

The performed searches did yield information on related classes of compounds, such as chiral 2-aryl-2-fluoropropionic acids and various N-aryl acetamide derivatives. These studies confirm the principle that stereochemistry can significantly influence biological activity. However, in the absence of direct research on this compound, any attempt to extrapolate these findings to the target compound would be speculative and would not meet the required standards of scientific accuracy and detailed, specific research findings as stipulated in the user's instructions.

Therefore, due to the absence of the necessary empirical data in the public domain, the generation of a thorough and informative article strictly adhering to the provided outline on the "Stereochemical Effects on Biological Activity" of this compound is not possible at this time.

Structure Activity Relationship Sar and Rational Design of N 4 Chlorophenyl 2 Fluoroacetamide Derivatives

Systematic Modification of the N-(4-chlorophenyl) Moiety

The N-(4-chlorophenyl) portion of the molecule is a critical determinant of its biological activity, largely through its influence on the compound's lipophilicity. Research into related N-(substituted phenyl)-2-chloroacetamides has shown that halogenated para-substituted phenyl rings are among the most active configurations. nih.gov The high lipophilicity conferred by this substitution allows for more efficient passage through the phospholipid bilayers of cell membranes. nih.gov

SAR studies on analogous N-aryl mercaptoacetamides further underscore the importance of lipophilicity, indicating that lipophilic substitutions on the aryl ring are highly favored over hydrophilic ones. nih.gov For instance, in one series, a compound with a para-chloro substituent was found to be four times more active than a similar compound with a hydrophilic para-substituent. nih.gov

Modifications to the substitution pattern on the phenyl ring can drastically alter activity. Studies on different, but structurally related, phenylacetamide derivatives have shown that introducing electron-withdrawing groups, such as a nitro moiety, can lead to higher cytotoxic effects compared to electron-donating groups like a methoxy (B1213986) moiety. nih.gov This highlights the role of electronic effects, in addition to lipophilicity, in modulating the activity of the N-aryl portion of the molecule.

Table 1: Influence of Phenyl Ring Substituents on Physicochemical Properties in Analogous Chloroacetamides. nih.gov

Compound/SubstituentLipophilicity (LogP)Topological Polar Surface Area (TPSA) ŲPermeability Favorability
N-(4-chlorophenyl) HighLowFavorable
N-(4-bromophenyl) HighestLowFavorable
N-(4-hydroxyphenyl) Lowest46.17Favorable
N-(4-acetylphenyl) Intermediate43.37Less Favorable
N-(4-cyanophenyl) Intermediate49.99Favorable

This table is generated based on findings from related N-(substituted phenyl)-2-chloroacetamides, illustrating the principles of how phenyl ring modifications affect key parameters. nih.gov

Exploration of the 2-Fluoroacetamide Functional Group Analogues

The 2-fluoroacetamide group is not merely a passive component; its structure is crucial for molecular recognition and reactivity. The fluorine atom's high electronegativity influences the electronic environment of the adjacent carbonyl group and the C-H bonds of the acetyl moiety.

Studies comparing different fluorination patterns on acetamide (B32628) groups have demonstrated that the degree of fluorination significantly impacts intermolecular interactions. In a model system analyzing sugar-protein binding, a monofluoroacetamide (CH2FCONH-) moiety was a stronger binder than the non-fluorinated natural analog (CH3CONH-). deakin.edu.au Interestingly, the difluoroacetamide (CHF2CONH-) group was an even stronger binder, while the trifluoroacetamide (B147638) (CF3CONH-) analog showed the weakest interaction, suggesting an optimal level of fluorination for specific binding events. deakin.edu.au

Replacing the fluorine atom with other functional groups can fundamentally alter the compound's properties and mechanism of action. For example, substituting the fluoro group with a thiol (SH) creates N-aryl mercaptoacetamides. nih.govresearchgate.net These thiol analogs can function as potent inhibitors of metalloenzymes by coordinating with the metal ions in the enzyme's active site, a mechanism distinct from that of their haloacetamide counterparts. nih.govresearchgate.net

Table 2: Comparison of Acetamide Moiety Fluorination on Relative Binding Strength. deakin.edu.au

Acetamide MoietyStructureRelative Binding Strength
Acetamide CH₃CONH-Baseline
Fluoroacetamide (B1672904) CH₂FCONH-Stronger than baseline
Difluoroacetamide CHF₂CONH-Strongest
Trifluoroacetamide CF₃CONH-Weakest (order of magnitude lower)

This table is based on experimental data from a model system analyzing the interaction of fluorinated sugar analogs with a lectin, demonstrating the principle of how the degree of fluorination affects binding. deakin.edu.au

Design Principles for Enhanced Target Specificity and Potency

The rational design of more potent and specific derivatives of N-(4-chlorophenyl)-2-fluoroacetamide relies on integrating the SAR insights from both the aryl and acetamide moieties. Key principles include optimizing lipophilicity, modulating electronic properties, and fine-tuning the structure to achieve selective interactions with the biological target.

Lipophilicity and Permeability : As established, a key design principle is the maintenance of high lipophilicity via substitutions on the phenyl ring to ensure cell permeability. The para-chloro substitution is an effective starting point. nih.gov

Target Selectivity : Achieving selectivity is crucial. In related inhibitor classes, subtle modifications have been shown to dramatically shift selectivity between related biological targets. For example, in a series of nucleoside transporter inhibitors, minor changes to the aryl groups resulted in compounds that could selectively inhibit one transporter (ENT2) over a closely related one (ENT1). This demonstrates that specificity can be engineered by carefully tuning the steric and electronic profile of the molecule to match the unique topology of the target's binding site.

Multi-Target Inhibition : Conversely, derivatives can be designed as multi-target inhibitors. N-aryl mercaptoacetamides, for example, have been developed to inhibit both bacterial metallo-β-lactamases (which confer antibiotic resistance) and virulence factors like LasB elastase. researchgate.net This dual-action approach is a powerful strategy in developing novel anti-infective agents.

Development of Novel Electrophilic Chemotypes and Mechanisms of Action

This compound belongs to the broader class of α-haloacetamides, which are recognized as electrophilic chemotypes. The presence of the halogen atom on the α-carbon makes the adjacent carbon atom susceptible to nucleophilic attack, turning the molecule into an alkylating agent. nih.govresearchgate.net

The primary mechanism of action for such compounds is the formation of a covalent bond with a nucleophilic amino acid residue (such as cysteine, histidine, or lysine) within the active site or a functionally important pocket of a target protein. mdpi.comnih.gov This irreversible binding leads to the inactivation of the protein. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. mdpi.com

The reactivity of the electrophile can be tuned. The nature of the halogen is a key factor; for instance, α-bromoacetamides are generally more reactive than α-chloroacetamides. mdpi.com The development of such "targeted covalent inhibitors" is a major strategy in modern drug discovery. nih.gov It involves designing a molecule that first binds to the target protein with high affinity and specificity through reversible interactions, and then uses the incorporated electrophile (the "warhead") to form a permanent covalent bond, leading to prolonged and efficient inhibition. nih.govresearchgate.net By modifying the core scaffold, novel chemotypes can be developed with tailored reactivity and selectivity for specific protein targets. researchgate.netchemrxiv.org

Future Directions and Research Perspectives

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly crucial in chemical and pharmaceutical research. For N-(4-chlorophenyl)-2-fluoroacetamide, this integrated approach will be instrumental in accelerating the discovery and optimization of its potential applications.

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that relates the chemical structure of a compound to its biological activity, offers a powerful tool for predicting the properties of new derivatives. nih.govnih.gov By analyzing parameters such as molecular weight, lipophilicity, and electronic properties, researchers can design novel analogs of this compound with enhanced efficacy or tailored functionalities. nih.gov For instance, a QSAR study on N-substituted fluoroacetamides highlighted the importance of lipophilicity, shape, and substituent bulkiness in determining their acute toxicity, providing a framework for designing safer and more effective compounds. nih.gov

Molecular docking is another computational method that will be pivotal in elucidating the interactions of this compound with biological targets. sigmaaldrich.com This technique predicts the preferred orientation of a molecule when bound to a receptor, offering insights into the mechanism of action at a molecular level. sigmaaldrich.com Docking studies on similar acetamide-containing compounds have successfully identified key binding interactions within the active sites of enzymes, guiding the design of more potent inhibitors. matrix-fine-chemicals.comwikipedia.orgbldpharm.com By applying these methods to this compound, researchers can identify potential protein targets and rationally design modifications to improve binding affinity and selectivity.

The data generated from these computational models will guide targeted experimental studies. High-throughput screening of newly synthesized analogs against various biological targets will provide the necessary feedback to refine and validate the computational predictions. This iterative cycle of prediction, synthesis, and testing will significantly streamline the research and development process.

Interactive Data Table: Key Physicochemical Descriptors for QSAR and Molecular Docking Studies

DescriptorDefinitionRelevance to this compound Research
Molecular Weight The mass of one mole of the substance.Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.Affects membrane permeability and interaction with hydrophobic pockets in target proteins.
Hydrogen Bond Donors/Acceptors The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors).Crucial for forming specific interactions with biological targets.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.Indicate the molecule's reactivity and ability to participate in charge-transfer interactions.

Exploration of Novel Biological Targets

While the initial focus of research on this compound may have been on specific applications, its structural motifs suggest a broader potential for interacting with a variety of biological targets. Fluoroacetamide (B1672904) itself is known to be a metabolic poison that disrupts the citric acid cycle. nih.govnoaa.govresearchgate.net This fundamental mechanism suggests that derivatives could be explored for their effects on metabolic pathways in different organisms or cell types.

The N-(4-chlorophenyl)acetamide moiety is present in various compounds with demonstrated biological activities, including antimicrobial and anticancer properties. This opens up avenues for investigating this compound as a potential lead compound in these therapeutic areas. For instance, derivatives of N-phenylacetamide have shown promising results against various cancer cell lines and bacterial strains.

Future research should, therefore, involve broad-based screening of this compound against a diverse panel of biological targets. This could include enzymes from different classes (e.g., kinases, proteases, oxidoreductases), receptors, and ion channels. The identification of unexpected "hits" from these screens could unveil entirely new therapeutic applications for this compound and its derivatives. Furthermore, understanding the mechanism of action against any newly identified targets will be crucial for its development as a therapeutic agent.

Development of Advanced Materials and Polymers

The unique combination of a halogenated aromatic ring and a reactive fluoroacetamide group makes this compound an intriguing building block for the synthesis of advanced materials and polymers. The presence of the chlorine and fluorine atoms can impart specific properties such as flame retardancy, thermal stability, and altered electronic characteristics to polymeric structures.

One potential avenue of research is the incorporation of this compound as a monomer or a functional additive in polymerization reactions. The amide group could potentially participate in polymerization processes, or the entire molecule could be grafted onto existing polymer backbones to modify their surface properties or introduce new functionalities. While direct polymerization of this specific compound is not widely reported, the principles of polymer synthesis suggest its feasibility.

The development of fluoropolymers is an area of significant interest due to their unique properties, including chemical inertness and low surface energy. nih.gov Research could focus on creating novel fluorinated polymers that incorporate the N-(4-chlorophenyl)acetamide moiety, potentially leading to materials with tailored optical, electrical, or barrier properties.

Furthermore, the biological activity of the parent compound could be harnessed in the design of functional materials. For example, polymers incorporating this compound could be developed for applications such as antimicrobial coatings or antifouling surfaces. The controlled release of the active compound from a polymer matrix could also be explored for various applications. The synthesis of biodegradable polymers containing such active moieties is another promising research direction.

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